2-Iodo-N-(3-(pyrrolidin-1-yl)propyl)benzamide
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Overview
Description
2-Iodo-N-(3-(pyrrolidin-1-yl)propyl)benzamide is a synthetic organic compound that features an iodine atom attached to a benzamide structure, with a pyrrolidine ring linked via a propyl chain
Preparation Methods
The synthesis of 2-Iodo-N-(3-(pyrrolidin-1-yl)propyl)benzamide typically involves the following steps:
Formation of Pyrrolidine-2-carbaldehyde: This intermediate is formed through the oxidation of pyrrolidine derivatives.
Carboxylic Acid Formation and Decarboxylation: The intermediate undergoes carboxylic acid formation followed by decarboxylation.
Iodination and Aromatization: The final step involves the iodination of the intermediate, leading to the formation of the desired product.
Chemical Reactions Analysis
2-Iodo-N-(3-(pyrrolidin-1-yl)propyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Scientific Research Applications
2-Iodo-N-(3-(pyrrolidin-1-yl)propyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential drug candidates.
Organic Synthesis: The compound serves as an intermediate in the preparation of more complex molecules.
Biological Studies: Researchers use it to study the effects of iodine-containing compounds on biological systems.
Mechanism of Action
The mechanism of action of 2-Iodo-N-(3-(pyrrolidin-1-yl)propyl)benzamide involves its interaction with specific molecular targets. The iodine atom plays a crucial role in the compound’s reactivity, facilitating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-Iodo-N-(3-(pyrrolidin-1-yl)propyl)benzamide can be compared with other similar compounds, such as:
Pyrrolidin-2-ones: These compounds share the pyrrolidine ring structure but differ in their functional groups.
Iodo-substituted Pyrroles: These compounds have an iodine atom attached to a pyrrole ring instead of a benzamide structure.
Properties
Molecular Formula |
C14H19IN2O |
---|---|
Molecular Weight |
358.22 g/mol |
IUPAC Name |
2-iodo-N-(3-pyrrolidin-1-ylpropyl)benzamide |
InChI |
InChI=1S/C14H19IN2O/c15-13-7-2-1-6-12(13)14(18)16-8-5-11-17-9-3-4-10-17/h1-2,6-7H,3-5,8-11H2,(H,16,18) |
InChI Key |
UMVPLIXLFFASAI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCCNC(=O)C2=CC=CC=C2I |
Origin of Product |
United States |
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